molecular formula C17H15N3OS B2668771 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034434-77-8

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2668771
CAS No.: 2034434-77-8
M. Wt: 309.39
InChI Key: GUYRHDNORFZAFO-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and thiophene derivatives. The key steps often include:

    Formation of the Acetamide Linkage: This can be achieved by reacting a pyridine derivative with an acylating agent such as acetyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The thiophene derivative can be introduced through a coupling reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine or thiophene derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both pyridine and thiophene rings allows for versatile binding interactions, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-N-((2-(thiophen-2-yl)pyridin-2-yl)methyl)acetamide
  • 2-(pyridin-4-yl)-N-((2-(thiophen-4-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

2-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

2-pyridin-3-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(9-13-3-1-6-18-10-13)20-11-14-4-2-7-19-17(14)15-5-8-22-12-15/h1-8,10,12H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRHDNORFZAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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